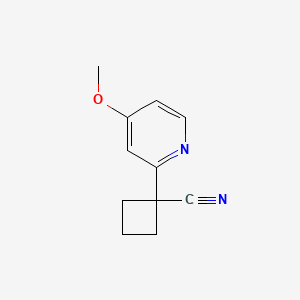
4-tert-butyl-1H-pyrazole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-butyl-1H-pyrazole hydrochloride is a chemical compound characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. This compound is known for its stability and solubility in various organic solvents, making it a valuable intermediate in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-1H-pyrazole hydrochloride typically involves the reaction of tert-butyl nitrate with 1H-pyrazole . Another method includes the condensation reaction of an α,β-ethylenic ketone with p-(4-(tert-butyl)phenyl) hydrazine using copper triflate and 1-butyl-3-methylimidazolium hexafluorophosphate as catalysts .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale organic synthesis techniques, utilizing automated flash chromatography for purification .
Análisis De Reacciones Químicas
Types of Reactions
4-tert-butyl-1H-pyrazole hydrochloride undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, copper triflate, and various organic solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with dihydrofuran can yield a mixture of tetrahydrofuran and hydrazone .
Aplicaciones Científicas De Investigación
4-tert-butyl-1H-pyrazole hydrochloride has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4-tert-butyl-1H-pyrazole hydrochloride involves its interaction with multiple molecular targets. It is known to exhibit various biological activities, suggesting that it may interact with multiple targets and pathways. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
1H-pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazole core structure and are known for their diverse biological activities.
tert-butyl 3-oxo-2,3-dihydro-1H-pyrazole-1-carboxylate: Another pyrazole derivative with similar chemical properties.
Uniqueness
4-tert-butyl-1H-pyrazole hydrochloride is unique due to its specific tert-butyl substitution, which imparts distinct chemical and physical properties, making it particularly useful in various organic synthesis applications .
Propiedades
Fórmula molecular |
C7H13ClN2 |
|---|---|
Peso molecular |
160.64 g/mol |
Nombre IUPAC |
4-tert-butyl-1H-pyrazole;hydrochloride |
InChI |
InChI=1S/C7H12N2.ClH/c1-7(2,3)6-4-8-9-5-6;/h4-5H,1-3H3,(H,8,9);1H |
Clave InChI |
IILONEOHZOMYHE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CNN=C1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


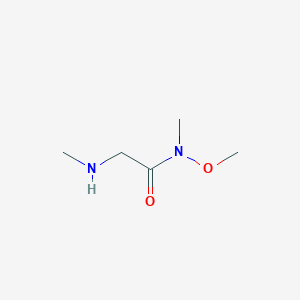
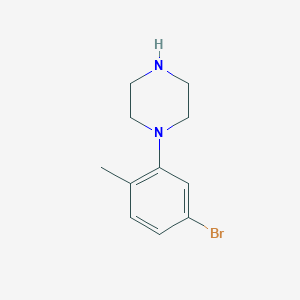
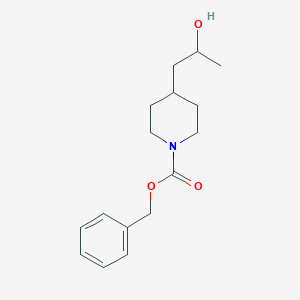
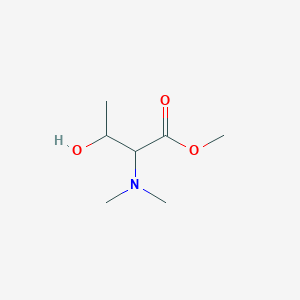
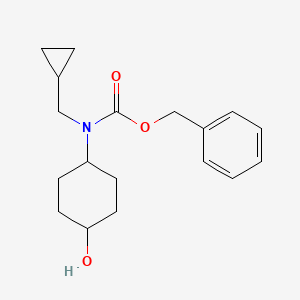
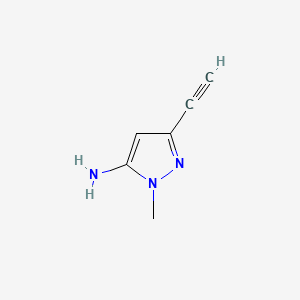

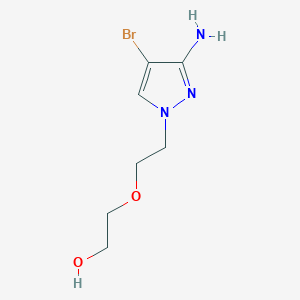
![4-[(5-Acetamidopyridin-2-yl)oxy]benzoic acid](/img/structure/B13490819.png)
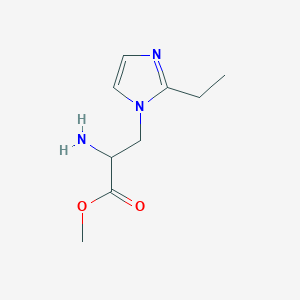
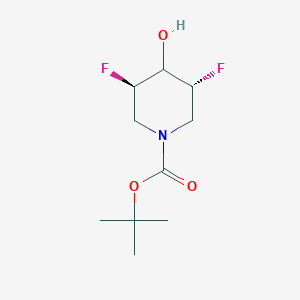
![4-amino-N-methylbicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B13490846.png)
![5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-2-ynoic acid](/img/structure/B13490853.png)
